3,5-Dimethylanisole
Overview
Description
3,5-Dimethylanisole, also known as 3,5-dimethyl-1-methoxybenzene, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid with a pleasant aromatic odor. This compound is part of the anisole family, where the methoxy group is substituted at the benzene ring. It is used in various chemical syntheses and has applications in the fragrance industry due to its distinctive scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylanisole can be synthesized through several methods:
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Methylation of 3,5-dimethylphenol: : This method involves the methylation of 3,5-dimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions.
3,5-dimethylphenol+dimethyl sulfate→this compound+methanol
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Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of anisole with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
anisole+3,5-dimethylbenzyl chloride→this compound
Industrial Production Methods
Industrial production of this compound often employs the methylation of 3,5-dimethylphenol due to its efficiency and cost-effectiveness. The process involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylanisole undergoes various chemical reactions, including:
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Oxidation: : It can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
This compound+oxidizing agent→3,5-dimethylbenzoic acid
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Electrophilic Substitution: : The methoxy group activates the benzene ring towards electrophilic substitution reactions. For example, nitration can introduce a nitro group to the ring.
This compound+HNO3→3,5-dimethyl-4-nitroanisole
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Reduction: : Hydrogenation of the aromatic ring can be achieved using catalysts like palladium on carbon under hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Oxidation: 3,5-dimethylbenzoic acid.
Electrophilic Substitution: 3,5-dimethyl-4-nitroanisole.
Reduction: Reduced aromatic compounds depending on the specific conditions.
Scientific Research Applications
3,5-Dimethylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Employed in the fragrance industry for its aromatic properties and as a precursor in the synthesis of other fragrance compounds.
Mechanism of Action
The mechanism of action of 3,5-dimethylanisole in biological systems is not fully understood. its effects are likely due to its interaction with cellular membranes and proteins, altering their function. The methoxy group and the methyl substituents on the benzene ring may influence its binding affinity and specificity to various molecular targets.
Comparison with Similar Compounds
3,5-Dimethylanisole can be compared with other similar compounds such as:
Anisole (methoxybenzene): Lacks the methyl groups, making it less hydrophobic and with different reactivity.
2,4-Dimethylanisole: Has methyl groups at different positions, leading to different chemical and physical properties.
3,4-Dimethylanisole: Similar structure but different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications and industrial uses.
Properties
IUPAC Name |
1-methoxy-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJBEZBHANKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236326 | |
Record name | 3,5-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-63-5 | |
Record name | 1-Methoxy-3,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3L97PZB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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